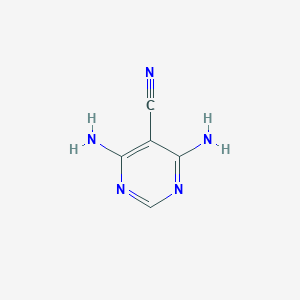

4,6-Diaminopyrimidine-5-carbonitrile

Übersicht

Beschreibung

4,6-Diaminopyrimidine-5-carbonitrile is a heterocyclic organic compound with the molecular formula C5H5N5. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Diaminopyrimidine-5-carbonitrile typically involves the reaction of 2,4,6-triaminopyrimidine with cyanogen bromide. The reaction is carried out in an aqueous medium at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or other suitable methods .

Analyse Chemischer Reaktionen

Types of Reactions: 4,6-Diaminopyrimidine-5-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst.

Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2).

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Formation of pyrimidine oxides.

Reduction: Formation of various amine derivatives.

Substitution: Formation of substituted pyrimidines.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

4,6-Diaminopyrimidine-5-carbonitrile has the molecular formula and is characterized by a pyrimidine ring with amino groups at positions 4 and 6, and a cyano group at position 5. This unique structure allows it to engage in various chemical reactions and biological interactions.

Medicinal Chemistry

Anticancer Activity

DAPC has been investigated as a potential anticancer agent, particularly targeting the Epidermal Growth Factor Receptor (EGFR). Research indicates that derivatives of DAPC exhibit ATP-mimicking properties that inhibit EGFR activity, leading to reduced cell proliferation in various cancer cell lines such as colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and non-small cell lung cancer (A549) . Notably, certain derivatives have shown enhanced potency compared to standard EGFR inhibitors like erlotinib.

Mechanism of Action

The mechanism involves the inhibition of downstream signaling pathways such as PI3K/Akt and MAPK, which are crucial for cell survival and growth. For instance, compound 11 was found to induce apoptosis by activating caspase-3 in HepG-2 cells .

Enzyme Inhibition

DAPC is also studied for its role as an enzyme inhibitor. It has been shown to inhibit various kinases, which are pivotal in cellular signaling processes. The inhibition of these enzymes can lead to therapeutic effects in diseases characterized by aberrant signaling pathways, such as cancer and inflammation .

Antimicrobial Properties

Research has highlighted the antimicrobial potential of DAPC and its derivatives. These compounds have demonstrated activity against a range of bacterial strains, making them candidates for further development as antimicrobial agents . The structural diversity of pyrimidine derivatives allows for modifications that can enhance their efficacy against resistant strains.

Table 1: Summary of Biological Activities of DAPC Derivatives

| Compound | Activity Type | Target/Pathway | IC50 (μM) | Reference |

|---|---|---|---|---|

| Compound 11 | Anticancer | EGFR (WT) | 0.09 | |

| Compound 11 | Anticancer | EGFR (T790M) | 4.03 | |

| Various | Antimicrobial | Bacterial strains | Varies |

Synthetic Pathways

The synthesis of DAPC typically involves reactions that modify the pyrimidine structure to introduce the desired functional groups. Common methods include:

- Condensation Reactions : Utilizing starting materials like ethyl cyanoacetate and guanidine under specific conditions to yield DAPC derivatives.

- Microwave-Assisted Synthesis : This modern technique enhances reaction rates and yields for creating pyrimidine derivatives with improved biological activities .

Wirkmechanismus

The mechanism of action of 4,6-Diaminopyrimidine-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the inhibition of microbial activity .

Vergleich Mit ähnlichen Verbindungen

2,4-Diaminopyrimidine: Another pyrimidine derivative with similar properties but different reactivity.

4,6-Diaminopyrimidine-5-carboxamide: A closely related compound with an amide group instead of a nitrile group.

2,4,6-Triaminopyrimidine: A compound with three amino groups, offering different chemical behavior.

Uniqueness: 4,6-Diaminopyrimidine-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its nitrile group allows for further functionalization, making it a versatile intermediate in organic synthesis .

Biologische Aktivität

4,6-Diaminopyrimidine-5-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer agent and an inhibitor of various enzymes. This article compiles findings from multiple studies to provide a comprehensive overview of its biological activity, including synthesis methods, case studies, and detailed research findings.

This compound can be synthesized through various methods involving the cyclocondensation of appropriate precursors. For instance, one method involves reacting ethyl cyanoacetate with thiourea under reflux conditions to yield the target compound with moderate to high yields. The final product's structure is typically confirmed using techniques such as NMR and mass spectrometry .

Anticancer Activity

The anticancer properties of this compound derivatives have been extensively studied. A series of derivatives were evaluated for their cytotoxic effects against several human cancer cell lines, including:

- MCF-7 (breast cancer)

- C33A (cervical cancer)

- KB (oral cancer)

- DU-145 (prostate cancer)

Results indicated that many synthesized compounds exhibited potent to moderate anticancer activity. Notably, compounds 6 and 11 demonstrated the highest efficacy with IC50 values significantly lower than those of standard chemotherapeutic agents .

Table 1: Anticancer Activity of Selected Compounds

| Compound | Cell Line | IC50 Value (µM) | Activity Level |

|---|---|---|---|

| 6 | MCF-7 | 1.2 | Potent |

| 11 | DU-145 | 0.9 | Potent |

| Other | C33A | 3.5 | Moderate |

Molecular docking studies have been performed to elucidate the binding modes of these compounds within the active site of the epidermal growth factor receptor (EGFR), a key target in cancer therapy. The findings suggest that these compounds act as competitive inhibitors, mimicking ATP and thus blocking the phosphorylation process critical for cancer cell proliferation .

Antimicrobial Activity

In addition to anticancer properties, this compound derivatives have shown promising antimicrobial activity. Studies have tested these compounds against various bacterial strains, including E. coli and S. aureus, revealing moderate inhibitory effects at higher concentrations .

Table 2: Antimicrobial Activity Summary

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 6 | E. coli | 32 µg/mL |

| 11 | S. aureus | 16 µg/mL |

| Other | K. pneumoniae | >64 µg/mL |

Other Biological Activities

Research also indicates that derivatives of this compound may possess anti-inflammatory and analgesic properties by selectively inhibiting cyclooxygenase enzymes (COX-1 and COX-2). For example, certain derivatives displayed IC50 values in the nanomolar range against COX-2, suggesting potential therapeutic applications in pain management and inflammatory conditions .

Case Studies

Several case studies have highlighted the effectiveness of these compounds in preclinical models:

- Efficacy in Tumor Models : In vivo studies using mouse models demonstrated that treatment with specific derivatives led to significant tumor regression compared to control groups.

- Combination Therapies : The use of these compounds in combination with established chemotherapeutics showed enhanced efficacy and reduced side effects, indicating their potential role in combination therapy regimens.

Eigenschaften

IUPAC Name |

4,6-diaminopyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5/c6-1-3-4(7)9-2-10-5(3)8/h2H,(H4,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTVHLEVGNAQTBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=N1)N)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.